
Bismerthiazol
説明
Synthesis Analysis
The synthesis of bismerthiazol and related compounds often involves the construction of complex molecular frameworks. For example, the versatile template 4-Bis(methylthio)methylene-2-phenyloxazol-5-one facilitates the synthesis of various 2-phenyl-3,4-substituted oxazoles, indicating the potential for creating this compound-related molecules through nucleophilic ring-opening reactions followed by cyclization processes (Misra & Ila, 2010).
Molecular Structure Analysis
Understanding this compound's molecular structure is key to grasping its function and reactivity. While specific studies on this compound's structure are scarce in the provided literature, analogous compounds have been extensively studied. For instance, the heterocyclic diradical benzo-1,2:4,5-bis(1,3,2-dithiazolyl) provides insights into the structural aspects of this compound-like molecules, including their electronic, molecular, and solid-state structures, which are fundamental to their reactivity and properties (Barclay et al., 1997).
Chemical Reactions and Properties
This compound undergoes photodegradation, leading to the formation of various photoproducts with enhanced inhibitory activities against Xanthomonas oryzae pv. oryzae. This process illustrates this compound's chemical reactivity under light exposure and its potential environmental transformation (Liang et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and molecular interactions, are essential for its formulation and application. While specific data on this compound's physical properties were not highlighted, the synthesis and characterization of related compounds provide a foundation for understanding the factors that influence this compound's behavior in various environments and formulations.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, degradation pathways, and interactions with biological targets, are central to its efficacy as a bactericide. The photochemical degradation study of this compound not only sheds light on its stability under sunlight but also on the structural characteristics of its degradation products and their biological activity (Liang et al., 2016).
科学的研究の応用
Photodegradation and Inhibitory Activities
Bismerthiazol, commonly used against rice bacterial leaf blight in China, undergoes photolytic degradation, producing photoproducts with increased inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo). The photodegradation process enhances the effectiveness of this compound, with the sulfhydryl group playing a crucial role in its inhibitory action on Xoo (Liang et al., 2016).
Water Treatment Using Zerovalent Iron
This compound's removal from water has been studied using microscale zerovalent iron. This method is effective for treating this compound-contaminated water, highlighting its potential in water and wastewater treatment. The removal process involves the formation of Fe–S bonds, indicating surface complexation as the primary mechanism (Shen et al., 2015).
Impact on Pubertal Thyroid Function
In a study on pubertal female rats, this compound exposure led to significant changes in thyroid function, including decreased serum triiodothyronine and thyroxine concentrations, and increased thyroid stimulating hormone concentrations. This indicates this compound's potential as a thyroid disruptor during developmental stages (Zhang, Wang, & Zhu, 2009).
Cotransport with Montmorillonite Colloids
The transport behavior of this compound in saturated sand porous media, both alone and in the presence of montmorillonite colloids, has been investigated. The study provides insights into the environmental fate of this compound and its interaction with natural colloids in subsurface environments (Shen et al., 2015).
Detection in Agricultural Products
A novel method using fluorescence quenching of protein-capping gold nanoclusters has been developed for the fast detection of this compound in cabbage. This method demonstrates high selectivity and efficiency, indicating its potential for practical applications in monitoring this compound residues in food products (Cheng et al., 2018).
Induction of Plant Defenses
This compound has been found to induce plant defenses against herbivores in rice. The application of this compound leads to biosynthesis of defensive compounds and alters the volatile profile of rice plants, enhancing resistance against multiple insect pests. This highlights its role as a chemical elicitor in plant protection (Zhou et al., 2018).
Inhibition of Bacterial Virulence
This compound reduces the virulence of Xanthomonas oryzae pv. oryzae by inhibiting the histidine utilization pathway and quorum sensing. This finding provides a mechanistic understanding of how this compound controls bacterial rice leaf blight and suggests a novel approach for managing plant diseases (Liang et al., 2018).
作用機序
Target of Action
Bismerthiazol is primarily used as a bactericide to control bacterial blight . Its primary targets are bacteria that cause diseases such as bacterial canker and Cercospera spot . These bacteria can actively suppress crop yields worldwide .
Mode of Action
This compound works by inhibiting bacterial growth . It attacks targets of the respiration pathway by increasing lipid peroxidation and superoxide anion in leaves . This interaction with its targets results in the inhibition of bacterial growth, thereby controlling the spread of bacterial diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce the biosynthesis of constitutive and/or elicited jasmonic acid (JA), jasmonoyl-isoleucine conjugate (JA-Ile), ethylene, and H2O2 . It also induces the expression of marker genes CitCHS and CitCHI in the flavonoid pathway and the PAL1 (phenylalanine ammonia lyase 1) gene in the salicylic acid (SA) biosynthesis pathway . These affected pathways and their downstream effects play a crucial role in the plant’s defense response against bacterial diseases.
Pharmacokinetics
It has been found that this compound is relatively stable under ph 3 acid conditions, and both this compound and its metabolite 2-amino-5-mercapto-1,3,4-thiadiazole are soluble in methanol . These properties may impact the bioavailability of this compound.
生化学分析
Biochemical Properties
Bismerthiazol plays a crucial role in biochemical reactions by inhibiting bacterial growth and inducing resistance in plants . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth of Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice . The compound interacts with bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death . Additionally, this compound induces the expression of defense-related genes in plants, enhancing their resistance to bacterial infections .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it influences cell function by activating signaling pathways related to defense responses . The compound induces the biosynthesis of jasmonic acid, jasmonoyl-isoleucine conjugate, ethylene, and hydrogen peroxide, which are key signaling molecules in plant defense . These signaling pathways alter the volatile profile of plants, enhancing their resistance to bacterial infections . Furthermore, this compound affects gene expression by upregulating the expression of pathogenesis-related genes and other defense-associated genes . It also impacts cellular metabolism by increasing lipid peroxidation and superoxide anion production in plant leaves .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to bacterial enzymes involved in cell wall synthesis, inhibiting their activity and leading to the disruption of bacterial cell walls . This inhibition prevents the bacteria from proliferating and ultimately results in their death . Additionally, this compound activates systemic acquired resistance (SAR) in plants, a defense mechanism that enhances the plant’s ability to resist subsequent infections . This activation involves the expression of defense-related genes and the production of signaling molecules such as hydrogen peroxide and salicylic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and retains its activity for extended periods . Studies have shown that this compound has a half-life of approximately 2.4 to 2.5 days in Chinese cabbage and 2.5 to 4.8 days in soil . Over time, this compound degrades into its metabolite, 2-amino-5-mercapto-1,3,4-thiadiazole, which also exhibits antibacterial activity . Long-term effects of this compound on cellular function include the sustained activation of defense-related genes and the continuous production of signaling molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively controls bacterial infections . At high doses, this compound can induce toxic effects, including thyroid disruption and potential teratogenicity . Studies have shown that the lethal concentration of this compound to silkworms is higher than 2,000 mg/L, indicating its relatively low toxicity . Threshold effects observed in animal models suggest that this compound is effective at controlling bacterial infections at specific dosage levels without causing significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the salicylic acid biosynthesis pathway and the flavonoid pathway . The compound induces the expression of genes such as phenylalanine ammonia lyase 1 (PAL1), which is involved in salicylic acid biosynthesis . Additionally, this compound activates the expression of marker genes in the flavonoid pathway, such as CitCHS and CitCHI . These metabolic pathways play a crucial role in enhancing the plant’s defense response and resistance to bacterial infections .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In plants, this compound is absorbed by the roots and translocated to other parts of the plant, including leaves and stems . This distribution allows the compound to exert its antibacterial effects throughout the plant, providing comprehensive protection against bacterial infections . Additionally, this compound accumulates in specific tissues, enhancing its localized activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and plasma membrane of plant cells . This localization allows this compound to interact with key enzymes and proteins involved in defense responses . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its effectiveness in controlling bacterial infections .
特性
IUPAC Name |
5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWORHVUOZYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229615 | |
| Record name | Bismerthiazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79319-85-0 | |
| Record name | Bismerthiazol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chuan HUA 018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismerthiazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



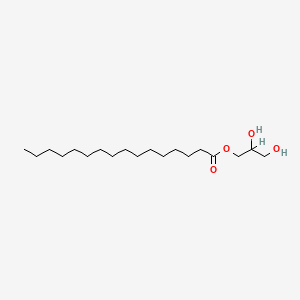
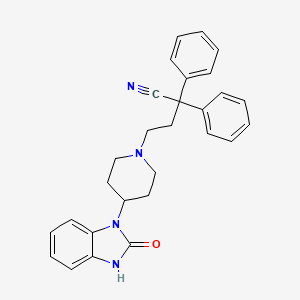

![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)
![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)
![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)
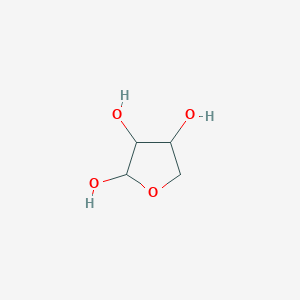
![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)

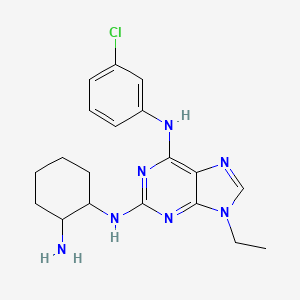

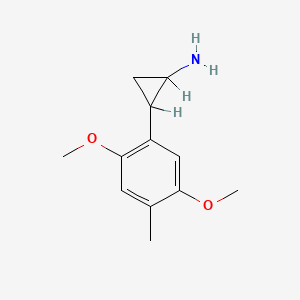
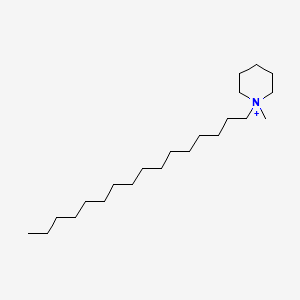
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)